molecular formula C10H10N2O2S2 B12107377 2-Amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid

2-Amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid

Cat. No.: B12107377
M. Wt: 254.3 g/mol
InChI Key: KRBPTLCTECPKGY-UHFFFAOYSA-N
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Description

S-(2-Benzothiazolyl)cysteine: is a compound that combines the amino acid cysteine with a benzothiazole moiety. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Benzothiazolyl)cysteine can be achieved through solid-phase synthesis methods. One approach involves the combination of 2-aminobenzenethiol with cysteine under specific reaction conditions to form the desired product . The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the benzothiazole ring.

Industrial Production Methods: Industrial production of S-(2-Benzothiazolyl)cysteine may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: S-(2-Benzothiazolyl)cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the benzothiazole ring and the cysteine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize S-(2-Benzothiazolyl)cysteine.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, with reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Chemistry: S-(2-Benzothiazolyl)cysteine is used as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in organic synthesis .

Biology: In biological research, S-(2-Benzothiazolyl)cysteine is used as a fluorescent probe for detecting cysteine and other thiol-containing compounds. Its fluorescence properties enable researchers to monitor biological processes in real-time .

Medicine: Its ability to interact with biological molecules makes it a candidate for drug development .

Industry: In industrial applications, S-(2-Benzothiazolyl)cysteine is used in the production of materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

S-(2-Benzothiazolyl)cysteine exerts its effects through interactions with biological molecules, particularly enzymes. The compound can undergo β-elimination reactions catalyzed by cysteine S-conjugate β-lyases, leading to the formation of reactive sulfur-containing fragments . These fragments can modify proteins and other cellular components, influencing various biological pathways.

Comparison with Similar Compounds

Uniqueness: S-(2-Benzothiazolyl)cysteine is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not observed with other cysteine S-conjugates .

Properties

IUPAC Name

2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c11-6(9(13)14)5-15-10-12-7-3-1-2-4-8(7)16-10/h1-4,6H,5,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBPTLCTECPKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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